molecular formula C15H15ClN2O2 B1350238 2-(4-chlorophenyl)-N-(2-nitrobenzyl)ethanamine CAS No. 418780-23-1

2-(4-chlorophenyl)-N-(2-nitrobenzyl)ethanamine

Cat. No.: B1350238
CAS No.: 418780-23-1
M. Wt: 290.74 g/mol
InChI Key: HWUPSPKQMCCHJT-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-(2-nitrobenzyl)ethanamine is an organic compound that features a chlorophenyl group and a nitrobenzyl group attached to an ethanamine backbone

Preparation Methods

The synthesis of 2-(4-chlorophenyl)-N-(2-nitrobenzyl)ethanamine typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chlorobenzyl chloride and 2-nitrobenzylamine.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Procedure: The 4-chlorobenzyl chloride is reacted with 2-nitrobenzylamine in an appropriate solvent like ethanol or acetonitrile under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.

Chemical Reactions Analysis

2-(4-chlorophenyl)-N-(2-nitrobenzyl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives using oxidizing agents such as potassium permanganate.

    Substitution: The chlorophenyl group can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid to introduce additional functional groups.

Scientific Research Applications

2-(4-chlorophenyl)-N-(2-nitrobenzyl)ethanamine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound can be utilized in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and receptor-ligand interactions.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-(2-nitrobenzyl)ethanamine involves its interaction with specific molecular targets. The nitrobenzyl group can undergo photolysis to release active intermediates that interact with biological macromolecules. The chlorophenyl group may enhance the compound’s binding affinity to certain receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

2-(4-chlorophenyl)-N-(2-nitrobenzyl)ethanamine can be compared with other similar compounds such as:

    2-(4-chlorophenyl)-N-(2-nitrobenzyl)ethanamide: This compound has an amide group instead of an amine group, which may alter its reactivity and biological activity.

    2-(4-chlorophenyl)-N-(2-nitrobenzyl)ethanol: The presence of a hydroxyl group instead of an amine group can influence its solubility and interaction with biological targets.

Properties

IUPAC Name

2-(4-chlorophenyl)-N-[(2-nitrophenyl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O2/c16-14-7-5-12(6-8-14)9-10-17-11-13-3-1-2-4-15(13)18(19)20/h1-8,17H,9-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWUPSPKQMCCHJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNCCC2=CC=C(C=C2)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20395001
Record name 2-(4-chlorophenyl)-N-(2-nitrobenzyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20395001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

418780-23-1
Record name 2-(4-chlorophenyl)-N-(2-nitrobenzyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20395001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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